molecular formula C21H24N6O3S B2680783 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1105217-70-6

2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2680783
CAS No.: 1105217-70-6
M. Wt: 440.52
InChI Key: PTWSXCHPHPOGND-UHFFFAOYSA-N
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Description

The compound 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring a thiazole core linked to a 2,5-dimethoxyphenylamino group and a piperazine moiety substituted with a pyrimidin-2-yl ring. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thiazole ring: A nitrogen-sulfur-containing heterocycle known for its role in modulating biological activity through hydrogen bonding and π-π interactions.
  • Piperazine-pyrimidine moiety: The piperazine ring offers conformational flexibility, while the pyrimidine substituent introduces aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-29-16-4-5-18(30-2)17(13-16)25-21-24-15(14-31-21)12-19(28)26-8-10-27(11-9-26)20-22-6-3-7-23-20/h3-7,13-14H,8-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWSXCHPHPOGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that combines a thiazole ring, a piperazine moiety, and a dimethoxyphenyl group. This structural diversity suggests potential pharmacological applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Thiazole Ring : Known for its role in various biological activities.
  • Piperazine Moiety : Often associated with neuroactive properties.
  • Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the thiazole ring is crucial for this activity, as it influences the interaction with microbial targets.

Anticancer Properties

Compounds containing thiazole and piperazine structures have been studied for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer progression. Preliminary data suggest that the target compound may act similarly by modulating cellular signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is well-documented. These compounds may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX), thereby reducing inflammation and associated symptoms .

The biological activity of This compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
  • Cellular Pathway Alteration : By modulating key pathways, the compound may exert therapeutic effects across different biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AThiazole + IndoleAnticancerEnhanced solubility
Compound BDimethoxy + ThiazoleAntimicrobialStronger enzyme inhibition
Compound CIndole + AminoAnti-inflammatorySelective COX inhibition

This table illustrates how This compound compares to other compounds with similar structural features, highlighting its potential unique biological properties.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

  • Antimicrobial Studies : A focused library of thiazole derivatives was screened against various bacterial strains, revealing significant antibacterial activity linked to specific substituents on the thiazole core .
  • Cytotoxicity Assessments : Compounds similar to the target molecule were evaluated for cytotoxicity on human cell lines, demonstrating a favorable safety profile alongside their therapeutic efficacy .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at a molecular level, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s thiazole-piperazine scaffold differs from analogs in the literature:

  • Bis-heterocycles (e.g., bis-pyrimidines, bis-pyrazoles): Synthesized via enaminone intermediates reacting with amino derivatives, these compounds feature dual heterocyclic systems (e.g., two pyrimidine rings) but lack the thiazole-piperazine linkage seen in the target compound .
  • Thiophene-piperazine derivatives : Compound 21 from contains a thiophene ring instead of thiazole, reducing nitrogen-based interactions but retaining sulfur’s lipophilicity .
Table 1: Core Structure Comparison
Compound Core Heterocycles Key Features
Target Compound Thiazole + Piperazine Nitrogen-sulfur thiazole; pyrimidine substitution
Bis-pyrimidine derivatives Dual pyrimidine rings Symmetric bis-heterocyclic system
Compound 21 Thiophene + Piperazine Thiophene’s sulfur; trifluoromethylphenyl group

Substituent Effects

  • In bis-pyrimidines, symmetric substitution may enhance stacking interactions but reduce selectivity compared to the asymmetric thiazole-piperazine framework .
  • Aromatic amino groups: The 2,5-dimethoxyphenylamino group in the target compound contrasts with pyrazole or benzoimidazo substituents in bis-heterocycles, which may offer varied π-π stacking or hydrogen-bonding profiles .

Research Implications and Limitations

While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Limitations : Compared to bis-heterocycles, the asymmetric design may complicate synthetic scalability. Additionally, the absence of strong electron-withdrawing groups (e.g., trifluoromethyl) could limit target engagement in certain contexts.

Further studies should prioritize crystallographic analysis (e.g., using tools like CCP4 ) to resolve 3D conformations and comparative bioassays to validate receptor interactions.

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